

# CAS number and IUPAC nomenclature for 2,7-Diiodophenanthrene

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## Compound of Interest

Compound Name: 2,7-Diiodophenanthrene

Cat. No.: B15450723

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## Technical Guide: 2,7-Diiodophenanthrene

A comprehensive analysis of available data for researchers, scientists, and drug development professionals.

### Introduction

This technical guide serves to provide an in-depth overview of **2,7-Diiodophenanthrene**, focusing on its chemical identifiers, structural information, and any available data relevant to its application in research and drug development. Despite a thorough search of scientific databases and chemical repositories, specific information regarding the CAS number, detailed experimental protocols, and biological signaling pathways for **2,7-Diiodophenanthrene** is limited. The majority of available data pertains to its oxidized derivative, **2,7-diiodophenanthrene-9,10-dione**. This guide will present the available information for the target compound and its close analogue, highlighting the current gaps in knowledge.

### Chemical Identity and Nomenclature

A definitive, registered CAS (Chemical Abstracts Service) number for **2,7-Diiodophenanthrene** could not be identified through extensive searches. However, based on the principles of IUPAC (International Union of Pure and Applied Chemistry) nomenclature, the systematic name for this compound is **2,7-diiodophenanthrene**.

In contrast, the closely related compound, **2,7-diiodophenanthrene-9,10-dione**, is well-documented with the following identifiers:

Identifier	Value	Source
CAS Number	16218-32-9	[1][2]
IUPAC Name	2,7-diiodophenanthrene-9,10-dione	[2]
Molecular Formula	C <sub>14</sub> H <sub>6</sub> I <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	460.01 g/mol	[1]
Synonyms	2,7-Diiodophenanthrenequinone	[1]

## Experimental Data and Protocols

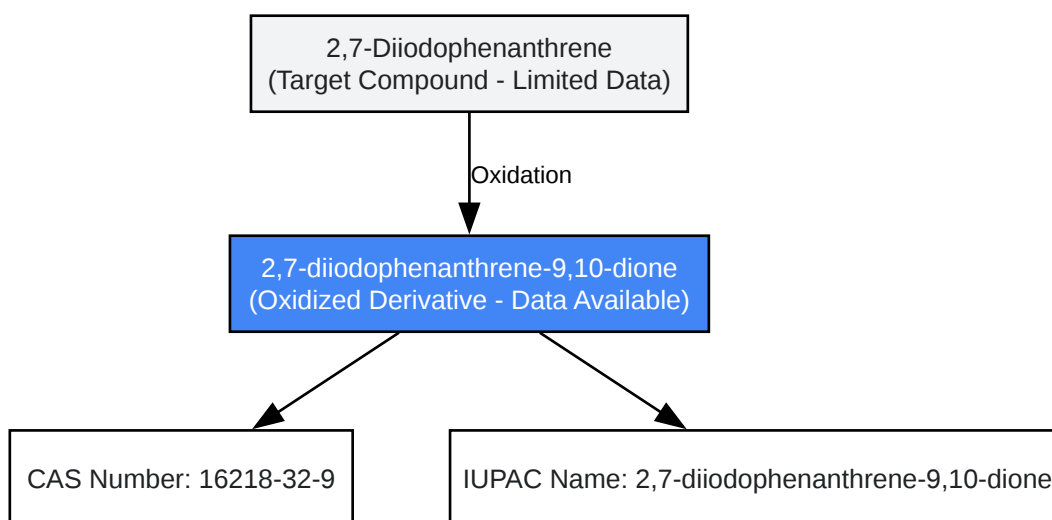
Currently, there is a notable absence of published, detailed experimental protocols specifically for the synthesis or reaction of **2,7-Diiodophenanthrene**. The scientific literature predominantly focuses on the synthesis and applications of halogenated phenanthrene derivatives, particularly the dibromo and dione analogues. For instance, methods for the synthesis of 2,7-dibromo-9,10-phenanthrenedione have been described, which may serve as a potential starting point for the development of a synthetic route to **2,7-Diiodophenanthrene**.

## Biological Activity and Signaling Pathways

There is no specific information available in the reviewed literature regarding the biological activity or associated signaling pathways of **2,7-Diiodophenanthrene**. The broader class of phenanthrene derivatives has been investigated for various biological activities, but data on the diiodo-substituted variant is not available.

## Logical Relationship Diagram

Due to the lack of specific experimental workflows or signaling pathways for **2,7-Diiodophenanthrene**, a diagram illustrating these aspects cannot be generated. However, a logical diagram can represent the relationship between the requested compound and the more extensively documented derivative.



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Caption: Relationship between **2,7-Diiodophenanthrene** and its documented derivative.

## Conclusion and Future Directions

This technical guide highlights a significant information gap in the scientific literature concerning **2,7-Diiodophenanthrene**. While the IUPAC nomenclature can be confidently assigned, a registered CAS number and specific experimental data are not readily available. The majority of existing research has focused on the related **2,7-diiodophenanthrene-9,10-dione**.

For researchers and professionals in drug development, this presents both a challenge and an opportunity. The lack of data underscores the need for foundational research to synthesize and characterize **2,7-Diiodophenanthrene**. Future studies should aim to:

- Develop and publish a reliable synthetic protocol for **2,7-Diiodophenanthrene**.
- Characterize the physicochemical properties of the compound.
- Investigate its potential biological activities and mechanisms of action.

Such research would be invaluable in determining the potential of **2,7-Diiodophenanthrene** as a scaffold or intermediate in the development of novel therapeutics.

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## References

- 1. 16218-32-9 CAS MSDS (2,7-Diiodophenanthrenequinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2,7-Diiodophenanthrene-9,10-dione | C<sub>14</sub>H<sub>6</sub>I<sub>2</sub>O<sub>2</sub> | CID 591321 - PubChem [pubchem.ncbi.nlm.nih.gov]
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